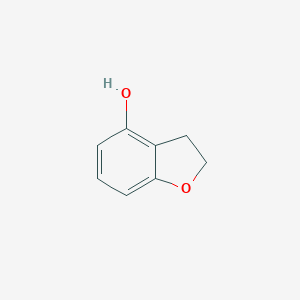

2,3-Dihidrobenzofuran-4-ol

Descripción general

Descripción

“2,3-Dihydrobenzofuran-4-ol” is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.15 . It is used for research and development purposes . It is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran .

Synthesis Analysis

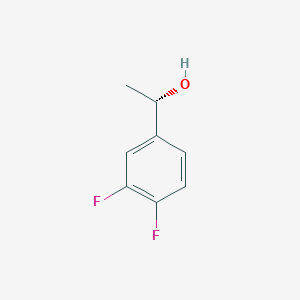

The synthesis of 2,3-Dihydrobenzofuran-4-ol involves several methods. One method involves the use of a Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes . Another method involves the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry .

Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems . The InChI code for this compound is 1S/C8H8O2/c9-7-2-1-3-8-6 (7)4-5-10-8/h1-3,9H,4-5H2 .

Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydrobenzofuran-4-ol are quite diverse. For instance, it has been found that the biotransformation of 2,3-dihydrobenzofuran using intact cells of Pseudomonas putida UV4 has been investigated . Moreover, it is also involved in the construction of dihydrobenzofurans via a unique Rh (III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes .

Physical And Chemical Properties Analysis

2,3-Dihydrobenzofuran-4-ol is a white solid . It has a melting point of 75 °C and a predicted boiling point of 252.0±29.0 °C . Its density is predicted to be 1.260±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de 2,3-dihidrobenzofurano han mostrado efectos significativos de inhibición del crecimiento celular en varios tipos de células cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario. La capacidad del compuesto para inhibir el crecimiento de las células cancerosas lo convierte en un candidato prometedor para el desarrollo de nuevas terapias contra el cáncer .

Aplicaciones Farmacéuticas

Los compuestos de benzofurano son reconocidos por sus amplias aplicaciones farmacéuticas. Ejemplos notables incluyen amiodarona, angelicina, bergapteno, nodekenetina, xanthotoxina y ácido úsnico. Estos compuestos tienen una gama de usos terapéuticos debido a sus propiedades bioactivas .

Biotransformación

2,3-Dihidrobenzofurano puede ser biotransformado utilizando células intactas de Pseudomonas putida UV4. Este proceso es parte de la hidrodesoxigenación catalítica del benzofurano y destaca el papel del compuesto como intermediario en las transformaciones bioquímicas .

Dinámica Molecular y Estudios ADMET

Los 2,3-dihidrobenzofuranos se han utilizado como entresoles químicos para diseñar bibliotecas de compuestos pequeños. Los estudios han explorado estos compuestos en comparación con fármacos derivados seleccionados utilizando acoplamiento molecular y dinámica, así como estudios ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) para investigar la afinidad de unión .

Mecanismo De Acción

Target of Action

2,3-Dihydrobenzofuran-4-ol (DHB) is a versatile compound with a wide range of biological and pharmacological applications . It has been found to exhibit significant antimicrobial activity and anticancer activities .

Mode of Action

It has been suggested that the compound’s antimicrobial activity is associated with its interaction with the microbial cell membrane . The hydroxyl group at the 4-position of the benzofuran ring is thought to play a crucial role in this interaction .

Biochemical Pathways

For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis

Result of Action

The molecular and cellular effects of DHB’s action are largely dependent on its targets. For instance, in the context of its antimicrobial activity, DHB may disrupt the integrity of the microbial cell membrane, leading to cell death . In terms of its anticancer activity, DHB has been found to have significant cell growth inhibitory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DHB. For instance, the production of DHB from biomass via fast pyrolysis has been found to be influenced by the lignin content of the biomass . Additionally, the solubility of DHB can be improved by the insertion of a quaternary center into the 2,3-dihydrobenzofuran core .

Safety and Hazards

When handling 2,3-Dihydrobenzofuran-4-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHHWOCMTWWBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459339 | |

| Record name | 2,3-dihydrobenzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144822-82-2 | |

| Record name | 2,3-dihydrobenzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

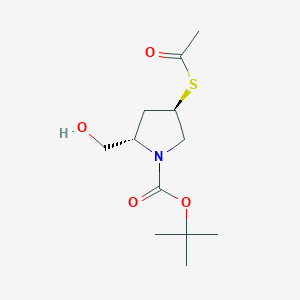

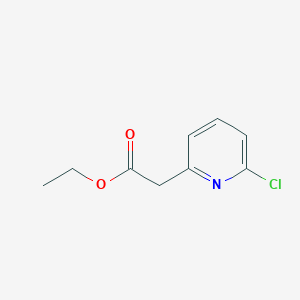

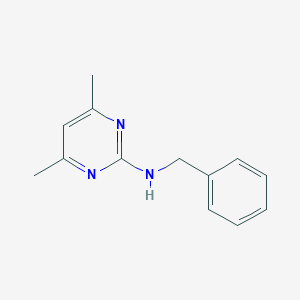

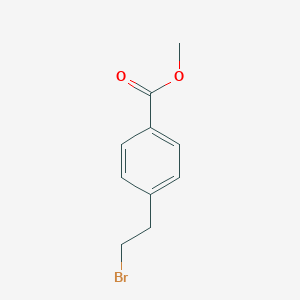

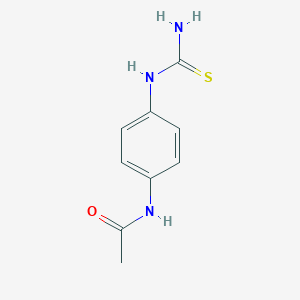

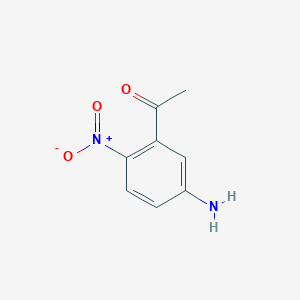

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)

![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)